molecular formula C19H16N4O4 B11534708 N'-[(E)-[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide

N'-[(E)-[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide

Cat. No.: B11534708
M. Wt: 364.4 g/mol
InChI Key: QINLYMQCGOPUQQ-SRZZPIQSSA-N
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Description

N’-[(E)-[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: (E)-N’-[(5-(2,5-Dimethyl-3-nitrophenyl)furan-2-yl)methylidene]pyridine-3-carbohydrazide

This compound belongs to the indole derivatives family, which has garnered significant interest due to its diverse biological activities . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.

Preparation Methods

The synthetic routes for N’-[(E)-[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide involve intricate steps. One common method includes the condensation of appropriate precursors under specific conditions. For instance, the reaction might proceed as follows:

  • Starting Materials

    • 2,5-Dimethyl-3-nitrobenzaldehyde
    • Furfural
    • Hydrazine hydrate
    • Pyridine
  • Reaction Steps

    • Condensation of 2,5-Dimethyl-3-nitrobenzaldehyde and furfural to form the intermediate Schiff base.
    • Hydrazinolysis of the Schiff base using hydrazine hydrate to yield the desired compound.
  • Industrial Production

    • Industrial-scale synthesis typically involves optimization of reaction conditions, scalability, and purification methods.

Chemical Reactions Analysis

    Reactivity: N’-[(E)-[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

Scientific Research Applications

N’-[(E)-[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide finds applications in:

    Medicine: Potential as an antiviral, anti-inflammatory, or anticancer agent.

    Chemistry: As a versatile building block for designing new compounds.

    Industry: In the synthesis of functional materials.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N’-[(E)-[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide is unique, similar compounds include:

  • Other indole derivatives with diverse biological activities.

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(E)-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C19H16N4O4/c1-12-8-16(13(2)17(9-12)23(25)26)18-6-5-15(27-18)11-21-22-19(24)14-4-3-7-20-10-14/h3-11H,1-2H3,(H,22,24)/b21-11+

InChI Key

QINLYMQCGOPUQQ-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

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